1,4,4-Trifluorocyclohexan-1-amine
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Overview
Description
1,4,4-Trifluorocyclohexan-1-amine is a fluorinated amine compound with the molecular formula C6H10F3N This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, with an amine group (-NH2) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,4-Trifluorocyclohexan-1-amine can be synthesized through several methods. One common approach involves the fluorination of cyclohexanone followed by reductive amination. The process typically includes:
Fluorination: Cyclohexanone is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions.
Reductive Amination: The fluorinated cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 1,4,4-Trifluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents can be employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1,4,4-Trifluorocyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4,4-Trifluorocyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
4,4-Difluorocyclohexan-1-amine: Lacks one fluorine atom compared to 1,4,4-Trifluorocyclohexan-1-amine.
Cyclohexanamine: The non-fluorinated parent compound.
1,1,1-Trifluorocyclohexane: A fluorinated cyclohexane without the amine group.
Uniqueness: this compound is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 4-position provides steric and electronic effects that can enhance the compound’s stability and interaction with biological targets.
Properties
Molecular Formula |
C6H10F3N |
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Molecular Weight |
153.15 g/mol |
IUPAC Name |
1,4,4-trifluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H10F3N/c7-5(8)1-3-6(9,10)4-2-5/h1-4,10H2 |
InChI Key |
AGZIJOALHPOMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(N)F)(F)F |
Origin of Product |
United States |
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